Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound that belongs to the class of bicyclic structures. These structures are known for their stability and unique chemical properties, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases such as sodium hydroxide for protection . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new functional groups or the removal of protecting groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of bioactive compounds and pharmaceuticals . Industrially, it is utilized in the production of various chemicals and materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which allow it to interact with different biological molecules and systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared to other similar compounds, such as tert-butanesulfinamide and other bicyclic structures . What sets it apart is its unique combination of stability, reactivity, and versatility, making it a valuable tool in various fields of research and industry . Other similar compounds include crispatene, cycloeudesmol, and laurinterol, which also exhibit potent bioactivities and are used in medicinal chemistry .
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)7-5-13-6-8(7)12/h7-8,13H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
LWOPWUYERHQJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2C1CNC2)C(=O)OC |
Origin of Product |
United States |
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